molecular formula C17H18N2O2 B10841103 2-(7-Phenylheptanoyl)oxazole-5-carbonitrile

2-(7-Phenylheptanoyl)oxazole-5-carbonitrile

Katalognummer B10841103
Molekulargewicht: 282.34 g/mol
InChI-Schlüssel: JOWNZAGZZQQDKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-phenylheptanoyl)oxazole-5-carbonitrile is a synthetic organic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of an oxazole ring, a phenyl group, and a carbonitrile group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(7-phenylheptanoyl)oxazole-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylheptanoyl group: This step involves the acylation of the oxazole ring using a phenylheptanoyl chloride in the presence of a base such as pyridine.

    Addition of the carbonitrile group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Analyse Chemischer Reaktionen

2-(7-phenylheptanoyl)oxazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It has been investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: The compound has shown promise as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.

    Industry: It is used in the development of new polymers and coatings with enhanced properties.

Wirkmechanismus

The primary mechanism of action of 2-(7-phenylheptanoyl)oxazole-5-carbonitrile involves the inhibition of FAAH. By inhibiting this enzyme, the compound prevents the breakdown of endocannabinoids, leading to increased levels of these signaling molecules. This results in enhanced activation of cannabinoid receptors, which are involved in regulating pain, inflammation, and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

2-(7-phenylheptanoyl)oxazole-5-carbonitrile can be compared with other FAAH inhibitors, such as:

The uniqueness of this compound lies in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other FAAH inhibitors.

Eigenschaften

Molekularformel

C17H18N2O2

Molekulargewicht

282.34 g/mol

IUPAC-Name

2-(7-phenylheptanoyl)-1,3-oxazole-5-carbonitrile

InChI

InChI=1S/C17H18N2O2/c18-12-15-13-19-17(21-15)16(20)11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,13H,1-2,4,7-8,11H2

InChI-Schlüssel

JOWNZAGZZQQDKI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=C(O2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.